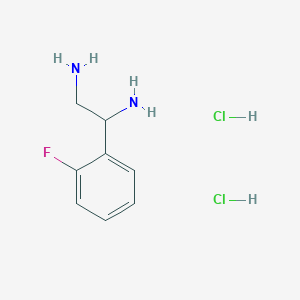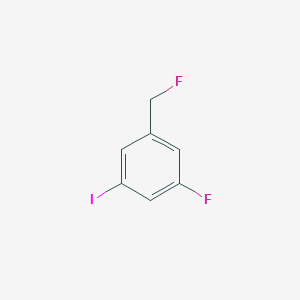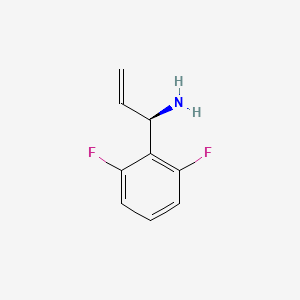![molecular formula C11H20O4S B13048741 Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate CAS No. 52662-42-7](/img/structure/B13048741.png)
Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate is an organic compound with the molecular formula C11H20O4S. It is a derivative of propanoic acid and contains both ester and thioether functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate typically involves the esterification of 2-methylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl ester is then reacted with 3-ethoxy-3-oxopropylthiol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate involves its interaction with various molecular targets. The ester and thioether groups can participate in different biochemical pathways, potentially leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-[(2-{[(tert-butoxy)carbonyl]amino}-3-ethoxy-3-oxopropyl)sulfanyl]butanoate: Similar in structure but contains a tert-butoxycarbonyl group and a butanoate backbone.
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: Contains a furan ring and is structurally related due to the presence of the ethoxy and sulfanyl groups.
Propiedades
Número CAS |
52662-42-7 |
|---|---|
Fórmula molecular |
C11H20O4S |
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
ethyl 2-(3-ethoxy-3-oxopropyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C11H20O4S/c1-5-14-9(12)7-8-16-11(3,4)10(13)15-6-2/h5-8H2,1-4H3 |
Clave InChI |
ICMPYCQQYXVFHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCSC(C)(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl](/img/structure/B13048678.png)
![1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B13048681.png)


![Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile](/img/structure/B13048706.png)
![4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile](/img/structure/B13048711.png)



![(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13048735.png)
![(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13048736.png)
